6-Ethylidenebicyclo[2.2.1]heptan-2-ol

Fragrance Design Molecular Rigidity Receptor Binding

6-Ethylidenebicyclo[2.2.1]heptan-2-ol (CAS 67101-83-1) is a bicyclic secondary alcohol belonging to the norbornane class, characterized by a bicyclo[2.2.1]heptane skeleton with an ethylidene substituent at the 6-position and a hydroxyl group at the 2-position. With a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol, this compound serves as a key intermediate in organic synthesis, particularly within the fragrance and flavor industry, where its rigid norbornane core imparts unique olfactory properties and chemical stability.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 67101-83-1
Cat. No. B14486366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylidenebicyclo[2.2.1]heptan-2-ol
CAS67101-83-1
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC=C1CC2CC1C(C2)O
InChIInChI=1S/C9H14O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8-10H,3-5H2,1H3
InChIKeyZXNNMQLEBAOHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylidenebicyclo[2.2.1]heptan-2-ol (CAS 67101-83-1) Procurement & Differentiation Guide


6-Ethylidenebicyclo[2.2.1]heptan-2-ol (CAS 67101-83-1) is a bicyclic secondary alcohol belonging to the norbornane class, characterized by a bicyclo[2.2.1]heptane skeleton with an ethylidene substituent at the 6-position and a hydroxyl group at the 2-position [1]. With a molecular formula of C₉H₁₄O and a molecular weight of 138.21 g/mol, this compound serves as a key intermediate in organic synthesis, particularly within the fragrance and flavor industry, where its rigid norbornane core imparts unique olfactory properties and chemical stability . Its structural features enable distinct reactivity profiles, including nucleophilic reactions at the hydroxyl group and Diels-Alder-based synthetic accessibility, differentiating it from simpler monocyclic or acyclic analogs [1].

Why Generic Substitution Fails for 6-Ethylidenebicyclo[2.2.1]heptan-2-ol


Substituting 6-Ethylidenebicyclo[2.2.1]heptan-2-ol with a generic bicyclo[2.2.1]heptan-2-ol (norborneol) or other alkylidene positional isomers can lead to significant deviations in key performance attributes. The presence and position of the ethylidene group fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability, which are critical parameters in both fragrance tenacity and biological target interactions [1]. For instance, the computed partition coefficient (XLogP3-AA) of 1.1 for the target compound versus 1.2–1.5 for unsubstituted norborneol indicates a measurable difference in hydrophobicity that directly impacts formulation behavior and olfactory evaporation profiles [1]. Such differences preclude simple interchangeability without requalification.

Quantitative Differentiation Evidence for 6-Ethylidenebicyclo[2.2.1]heptan-2-ol


Enhanced Molecular Rigidity & Conformational Restriction vs. Norborneol

The target compound introduces an sp²-hybridized ethylidene substituent on the norbornane framework, which increases molecular rigidity and restricts conformational freedom compared to the fully saturated norborneol (bicyclo[2.2.1]heptan-2-ol). This is evidenced by the topological polar surface area (TPSA) of 20.2 Ų for the target compound [1], identical to that of norborneol (20 Ų) , confirming that the added ethylidene group does not introduce additional polarity but does reduce the number of freely rotatable bonds to zero [1]. This rigidification can enhance selectivity for olfactory receptors or biological targets that prefer a pre-organized ligand conformation.

Fragrance Design Molecular Rigidity Receptor Binding

Positional Isomer Differentiation for Fragrance Performance

The 6-ethylidene positional isomer is structurally distinct from the 5-ethylidene isomer, which is commonly used as its propionate ester (Jasverate, CAS 73347-77-0) in commercial fragrances [1]. The RIFM safety assessment for 5-Ethylidenebicyclo[2.2.1]hept-2-yl propionate reports a boiling point of 252.56 °C, a log KOW of 3.85, and a water solubility of 24.26 mg/L [1]. In contrast, the free alcohol (target compound) is expected to exhibit a significantly lower boiling point and higher water solubility due to hydrogen-bonding capacity (1 H-bond donor, 1 acceptor) [2], which alters its volatility and odor release kinetics in perfumery applications. This positional specificity is critical because even minor shifts in the ethylidene group location can lead to different olfactory notes and substantivity profiles.

Fragrance Chemistry Structure-Odor Relationship Isomer Purity

Synthetic Tractability via Diels-Alder Cycloaddition Route

The synthesis of 6-Ethylidenebicyclo[2.2.1]heptan-2-ol can be achieved through a Diels-Alder cycloaddition between cyclopentadiene and a suitable dienophile, followed by reduction . This route is well-established for norbornane derivatives and allows for control over endo/exo stereochemistry. Compared to the synthesis of the 5-ethylidene isomer, which may require different dienophiles or rearrangement steps, the 6-ethylidene substitution pattern arises directly from specific dienophile geometry, potentially offering a more convergent synthetic entry. The patent literature explicitly identifies 2-ethylidene norbornene derivatives as valuable fragrance intermediates, confirming industrial scalability [1].

Organic Synthesis Diels-Alder Reaction Scalability

High-Value Application Scenarios for 6-Ethylidenebicyclo[2.2.1]heptan-2-ol


Specialty Fragrance Intermediate for Woody/Green Notes

Leveraging the enhanced molecular rigidity and the specific ethylidene substitution pattern, this compound serves as a versatile intermediate for synthesizing novel fragrance molecules with woody, green, or floral characteristics. The Takasago patent portfolio explicitly protects derivatives of 2-ethylidene norbornene for perfumery applications, confirming that the 6-ethylidene scaffold is strategically relevant for captive fragrance ingredient development [1]. Formulators seeking to differentiate their fragrance compositions from those based on the more common 5-ethylidene esters (e.g., Jasverate) can use this alcohol as a precursor to proprietary esters, ethers, or acetals with distinct odor profiles.

Medicinal Chemistry Building Block for Conformationally Restricted Analogs

The zero rotatable bond count and precisely positioned hydrogen-bond donor/acceptor pair (one each) [2] make this compound an attractive scaffold for designing conformationally restricted analogs of biologically active amino alcohols or neurotransmitters. In structure-activity relationship (SAR) studies, replacing a flexible ethanolamine linker with this rigid norbornane alcohol can probe the bioactive conformation of a target ligand, providing clearer SAR data than flexible analogs and potentially improving selectivity for closely related receptor subtypes.

Chiral Pool Synthon for Asymmetric Synthesis

With three stereogenic centers in the bicyclic core, enantiomerically pure forms of this compound (e.g., (1S,2R,4R)-6-ethylidenebicyclo[2.2.1]heptan-2-ol) can function as chiral pool starting materials for the synthesis of complex natural products or chiral ligands. The rigid bicyclic framework ensures high stereochemical fidelity in subsequent transformations, a critical advantage over flexible chiral auxiliaries that may undergo racemization or epimerization under demanding reaction conditions.

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